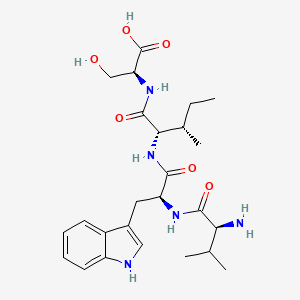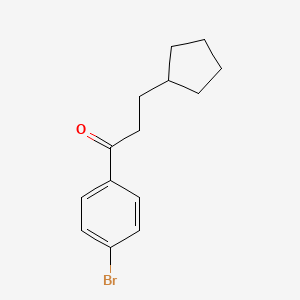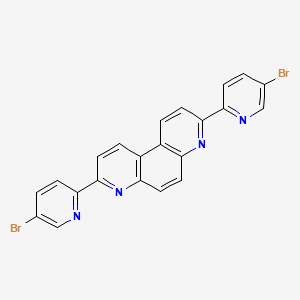![molecular formula C12H17N3O4 B12606466 3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo- CAS No. 872696-79-2](/img/structure/B12606466.png)
3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo- is a complex organic compound with a unique spirocyclic structure. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo- typically involves the aminomethylation of Guareschi imides. This reaction is carried out in the presence of primary aliphatic amines and an excess of 37% aqueous formaldehyde. The reaction mixture is then acidified with hydrochloric acid to a pH of 6, leading to the formation of the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo- undergoes various chemical reactions, including:
Aminomethylation: This reaction involves the addition of an aminomethyl group to the compound, typically using primary amines and formaldehyde.
Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Aminomethylation: Primary aliphatic amines and 37% aqueous formaldehyde are commonly used reagents.
Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo- involves its interaction with various molecular targets and pathways. For example, some derivatives of this compound have been reported to act as competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists, showing low cellular membrane permeability . This interaction can lead to various biological effects, including anticonvulsant and sedative activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,9-Diazaspiro[5.5]undecane: This compound shares a similar spirocyclic structure and has been studied for its biological activities.
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile: Another related compound with similar chemical properties and applications.
Uniqueness
3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo- is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
872696-79-2 |
|---|---|
Molekularformel |
C12H17N3O4 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarboxamide |
InChI |
InChI=1S/C12H17N3O4/c13-8(16)6-10(18)15-11(19)7(9(14)17)12(6)4-2-1-3-5-12/h6-7H,1-5H2,(H2,13,16)(H2,14,17)(H,15,18,19) |
InChI-Schlüssel |
XTUHAHGFAZBXCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(C(=O)NC(=O)C2C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12606409.png)

![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine](/img/structure/B12606418.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)-](/img/structure/B12606419.png)
![4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12606422.png)


![3-[2-(4-Iodophenoxy)acetamido]benzoic acid](/img/structure/B12606443.png)
![6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole](/img/structure/B12606456.png)

![2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12606465.png)
